molecular formula C18H20N4O2 B2626039 (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile CAS No. 397266-32-9

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile

Cat. No. B2626039
CAS RN: 397266-32-9
M. Wt: 324.384
InChI Key: OFPSVSSEAFXWPV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Analgesic Properties : Compounds synthesized from the class that includes (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile have been evaluated for their potential analgesic properties. The synthesis involves creating derivatives that have shown moderate analgesic effects compared to reference drugs such as ketorolac (Demchenko et al., 2018).

  • Acylation Reactions : The compound's structural derivatives undergo acylation reactions with carboxylic acid anhydrides and chlorides, leading to products that vary based on the acylating agent and conditions, illustrating the compound's versatility in organic synthesis (Makei et al., 2004).

  • Anxiolytic Activity : Derivatives of this chemical class have been synthesized and tested for anxiolytic activity, comparing favorably with known drugs like diazepam and gidazepam. This research suggests potential for developing new therapeutic agents for treating anxiety disorders (Demchenko et al., 2020).

  • Herbicidal Activity : Research into novel derivatives has shown that certain compounds exhibit moderate herbicidal activity against plants like rape and barnyard grass, indicating potential agricultural applications (Wang et al., 2006).

  • Antibacterial Activity : Studies have also explored the synthesis of derivatives with antimicrobial activity against strains of gram-positive and gram-negative bacteria, as well as yeast fungi, offering insights into new antimicrobial agents (Demchenko et al., 2021).

Structural Analysis and Design

  • Regioselectivity in Cyclization : Research into the cyclization of derivatives has provided valuable information on regioselectivity, an important factor in the synthesis of complex organic molecules. This knowledge aids in the design of compounds with specific structural characteristics (Perekhoda et al., 2017).

  • Tubulin Inhibitors : Some derivatives have been identified as potent tubulin inhibitors, with implications for developing new anticancer therapies. Detailed molecular modeling studies have helped elucidate their binding modes, contributing to the design of more effective drugs (Carta et al., 2011).

properties

IUPAC Name

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-2-24-16-11-13(7-8-15(16)23)10-14(12-19)18-21-20-17-6-4-3-5-9-22(17)18/h7-8,10-11,23H,2-6,9H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPSVSSEAFXWPV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NN=C3N2CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.